molecular formula C11H21NSi B6314174 N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine CAS No. 135610-09-2

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine

Cat. No. B6314174
Key on ui cas rn: 135610-09-2
M. Wt: 195.38 g/mol
InChI Key: JAHUCWAAGICQQB-UHFFFAOYSA-N
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Patent
US06806326B2

Procedure details

To a solution of 3.69 g (50.4 mmol) tert-butyl amine in 45 mL THF was added 2.00 g (12.6 mmol) (chloro)(cyclopentadienyl)(dimethyl)silane. Precipitate formed quickly. The slurry was stirred for several days, then the amine hydrochloride was filtered off and the solvent was removed under reduced pressure to give the product as a very pale yellowish oil. The yield was 2.069 g (84.2%). Mass spec: m/e 195 (6%). 1H and 13C NMR show the presence of several cyclopentadiene isomers.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
(chloro)(cyclopentadienyl)(dimethyl)silane
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
195
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].Cl[Si:7]([CH:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)([CH3:9])[CH3:8].C1CC=CC=1>C1COCC1>[C:1]([NH:5][Si:7]([CH:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
(chloro)(cyclopentadienyl)(dimethyl)silane
Quantity
2 g
Type
reactant
Smiles
Cl[Si](C)(C)C1C=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
195
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for several days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitate formed quickly
FILTRATION
Type
FILTRATION
Details
the amine hydrochloride was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product as a very pale yellowish oil

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N[Si](C)(C)C1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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